molecular formula C15H13ClO4S B3032893 2-(4-Chlorophenyl)sulfonyl-1-(4-methoxyphenyl)ethanone CAS No. 61820-97-1

2-(4-Chlorophenyl)sulfonyl-1-(4-methoxyphenyl)ethanone

Cat. No.: B3032893
CAS No.: 61820-97-1
M. Wt: 324.8 g/mol
InChI Key: UHZCNPOTRFEWPB-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)sulfonyl-1-(4-methoxyphenyl)ethanone is an organic compound with the molecular formula C15H13ClO4S It is characterized by the presence of a sulfonyl group attached to a chlorophenyl ring and a methoxyphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)sulfonyl-1-(4-methoxyphenyl)ethanone typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-methoxyacetophenone in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)sulfonyl-1-(4-methoxyphenyl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Chlorophenyl)sulfonyl-1-(4-methoxyphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)sulfonyl-1-(4-methoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)sulfonyl-1-phenyl-ethanone
  • 1-(4-Methoxyphenyl)-2-(4-chlorophenyl)sulfonylethanone
  • 4-Chlorophenyl phenyl sulfone

Uniqueness

2-(4-Chlorophenyl)sulfonyl-1-(4-methoxyphenyl)ethanone is unique due to the presence of both a chlorophenyl and a methoxyphenyl group, which can influence its reactivity and biological activity. The combination of these functional groups can enhance its potential as a versatile reagent in organic synthesis and as a candidate for drug development .

Properties

IUPAC Name

2-(4-chlorophenyl)sulfonyl-1-(4-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO4S/c1-20-13-6-2-11(3-7-13)15(17)10-21(18,19)14-8-4-12(16)5-9-14/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHZCNPOTRFEWPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90396540
Record name 1T-0850
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61820-97-1
Record name 1T-0850
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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